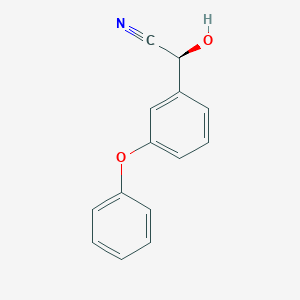

(S)-2-Hidroxi-2-(3-fenoxifenil)acetonitrilo

Descripción general

Descripción

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a chiral cyanohydrin derivative that plays a significant role in the synthesis of pyrethroid insecticides. Pyrethroids are synthetic analogues of pyrethrins, which are naturally occurring insecticidal compounds found in chrysanthemum flowers. This compound is particularly valued for its enantioselective properties, which contribute to the effectiveness and environmental safety of pyrethroid insecticides .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its hydroxyl and nitrile functional groups make it a versatile building block for creating more complex organic molecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have highlighted the potential of this compound in developing new anticancer agents. For example, modifications of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile have been utilized to synthesize derivatives that exhibit potent histone deacetylase inhibitory activity, which is crucial for cancer treatment. In vitro tests showed promising antiproliferative effects against HeLa cells, with IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin .

Agrochemical Applications

The compound is also relevant in the agrochemical sector, particularly in the formulation of pesticides. Its structural similarity to known pesticide components allows it to be used as a precursor for synthesizing more effective agricultural chemicals.

Case Study: Biodegradation Studies

Research has shown that (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile can be biodegraded by specific bacterial consortia, which convert it into less harmful substances. This property is essential for developing environmentally friendly pest control methods and understanding the degradation pathways of pyrethroid pesticides .

Environmental Testing

Due to its chemical stability and specific structural characteristics, (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is employed as a reference standard in environmental testing. It helps in assessing the presence and concentration of related compounds in various environmental matrices.

Application Table: Environmental Testing Standards

| Application Area | Compound Used | Purpose |

|---|---|---|

| Environmental Testing | (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | Reference standard for analytical methods |

| Pesticide Analysis | 3-Phenoxybenzoic Acid | Metabolite identification in biodegradation studies |

| Agrochemical Development | Various derivatives | Synthesis of new pesticide formulations |

Synthesis of Chiral Cyanohydrins

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile plays a crucial role in the synthesis of chiral cyanohydrins through enzymatic catalysis. Hydroxynitrile lyases are employed to achieve high enantioselectivity in producing these compounds, which are valuable intermediates in pharmaceuticals and fine chemicals.

Research Findings

A study demonstrated that using immobilized hydroxynitrile lyases significantly improved the yield and enantioselectivity of (S)-mandelonitrile synthesis from benzaldehyde, showcasing the compound's utility in biocatalytic processes .

Mecanismo De Acción

Target of Action

It is a component of pyrethroid insecticides , which typically target the nervous system of insects.

Biochemical Pathways

The synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile derivatives involves the asymmetric addition of different cyanide sources to 3-phenoxybenzaldehyde . This process is catalyzed by titanium and vanadium (salen) complexes .

Result of Action

The (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a component of pyrethroid insecticides . Pyrethroids are known for their insecticidal activity, toxicity, and environmental persistence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile . For instance, the enantiomers of synthetic pyrethroids, including this compound, have different insecticidal activity, toxicity, and environmental persistence . By producing only the stereoisomer with the most desirable properties, the production of waste and material with inferior effects on biological organisms and the environment can be avoided .

Análisis Bioquímico

Biochemical Properties

The compound plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly titanium and vanadium (salen) complexes, which are used as asymmetric catalysts . The nature of these interactions is based on the degree of asymmetric induction and relative cost, determining the most commercially viable synthesis .

Cellular Effects

It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .

Molecular Mechanism

The molecular mechanism of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile involves the asymmetric addition of cyanide sources to 3-phenoxybenzaldehyde . This process is catalyzed by titanium and vanadium (salen) complexes, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .

Dosage Effects in Animal Models

It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .

Metabolic Pathways

It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .

Transport and Distribution

It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .

Subcellular Localization

It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile typically involves the asymmetric addition of cyanide sources to 3-phenoxybenzaldehyde. Titanium and vanadium (salen) complexes are commonly used as asymmetric catalysts in this process. The reaction conditions are optimized to achieve high degrees of asymmetric induction and cost-effectiveness .

Industrial Production Methods

In industrial settings, the production of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is scaled up using similar catalytic processes. The use of titanium and vanadium (salen) complexes ensures that the desired stereoisomer is produced with minimal waste and environmental impact. This method is considered a greener alternative to traditional synthesis routes .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-phenoxyphenyl)acetonitrile.

Reduction: Formation of (S)-2-amino-2-(3-phenoxyphenyl)acetonitrile.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Comparación Con Compuestos Similares

Similar Compounds

- ®-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

- 3-Phenoxyphenylacetonitrile

- (2S)-2-(4-Fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile

Uniqueness

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is unique due to its high enantioselectivity and its role in producing environmentally friendly pyrethroid insecticides. Compared to its analogues, it offers superior insecticidal activity and reduced environmental impact .

Actividad Biológica

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is an organic compound with notable biological activities. Its structure, characterized by a hydroxyl group and a phenoxyphenyl substituent, suggests potential interactions with various biological systems. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C14H11NO2

- CAS Number : 61826-76-4

- IUPAC Name : (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

The biological activity of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exhibit:

- Antioxidant Properties : The compound can scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Biological Activity Overview

Case Studies and Research Findings

-

Antioxidant Activity Study

- A study assessed the antioxidant capacity of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant.

-

Antimicrobial Efficacy

- In vitro tests showed that (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile exhibited inhibitory effects on Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting promising antimicrobial properties.

-

Anti-inflammatory Activity

- Research involving cell culture models demonstrated that treatment with (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in inflammatory conditions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, it is useful to compare it with structurally similar compounds:

Propiedades

IUPAC Name |

(2S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUQMKBQDGPMKZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031526 | |

| Record name | (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61826-76-4 | |

| Record name | (αS)-α-Hydroxy-3-phenoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61826-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-hydroxy-3-phenoxy-benzeneacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main approaches to synthesizing (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile?

A1: Two main synthetic approaches are described in the research:

Q2: Why is the chirality of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile important for its application?

A2: (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a crucial building block for synthesizing specific enantiomers of pyrethroid insecticides. [] The biological activity of pyrethroids is often stereospecific, meaning that different enantiomers of the same molecule can exhibit different insecticidal activities, potencies, and environmental fates. Therefore, obtaining the desired (S)-enantiomer is crucial for maximizing insecticidal efficacy while potentially minimizing unwanted effects associated with the inactive or less active enantiomer.

Q3: What future research directions could improve the synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile?

A3: Future research could focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.